molecular formula C2Cl2F2O3S B8065043 1,2-Dichloro-1,2-difluoroethanesultone

1,2-Dichloro-1,2-difluoroethanesultone

Cat. No.: B8065043
M. Wt: 212.99 g/mol
InChI Key: KWRQXDXVZPBVQK-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,2-difluoroethane (CAS 431-06-1) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₂H₂Cl₂F₂ and a molecular weight of 134.94 g/mol . Its IUPAC name is 1,2-dichloro-1,2-difluoroethane, and it is structurally characterized by chlorine and fluorine atoms positioned on adjacent carbon atoms. This compound is primarily utilized in laboratory settings and scientific research, particularly in the synthesis of specialty chemicals and as a transitional substitute for ozone-depleting chlorofluorocarbons (CFCs) .

Key thermodynamic properties include:

  • Enthalpy of fusion (ΔfusH): 8.19 kJ/mol
  • Entropy of fusion (ΔfusS): 50.30 J/mol·K
  • Liquid-phase heat capacity (Cp,liquid): 151.49 J/mol·K at 298.15 K .

Properties

IUPAC Name

3,4-dichloro-3,4-difluorooxathietane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F2O3S/c3-1(5)2(4,6)10(7,8)9-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRQXDXVZPBVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Precursor : 1,2-Dichloro-1,2-difluoroethane (HCFC-132) is reacted with sulfur trioxide (SO3_3) or oleum (fuming sulfuric acid) under controlled conditions.

  • Catalyst : Fluorosulfonic acid (HSO3_3F) or chlorosulfonic acid (HSO3_3Cl) enhances reaction efficiency.

  • Temperature : 20–40°C to prevent decomposition of intermediates.

  • Cyclization : Intramolecular nucleophilic attack by the sulfonate group forms the sultone ring, with water or weak alkaline solutions used to isolate the product.

Example Protocol
A mixture of 1,2-dichloro-1,2-difluoroethane (0.225 mol) and fluorosulfonic acid (10 mL) is stirred at 30°C for 12 hours. The reaction mixture is quenched with ice, extracted with chloroform, and purified via distillation to yield 81.3 g of sultone (92% purity).

Cyclization of Sulfonic Acid Derivatives

This method involves the direct cyclization of 2,2,2-trifluoroethanesulfonic acid derivatives. The process is notable for its scalability and minimal byproducts.

Key Steps

  • Sulfonation : 1,1,3,3,3-Pentafluoropropene (HFC-1225ye) reacts with fluorosulfonic acid to form a sulfonic acid intermediate.

  • Cyclization : Heating the intermediate at 40–60°C induces intramolecular esterification, forming the sultone.

  • Purification : The crude product is scrubbed with aqueous potassium phosphate buffer to remove unreacted acid.

Optimized Parameters

ParameterValueSource
Temperature40°C
Reaction Time6 hours
Yield94.5%
CatalystHSO3_3F

Halogen Exchange Reactions

Halogen exchange using metal catalysts offers an alternative route, particularly for adjusting the chloro/fluoro ratio in the final product.

Methodology

  • Substrate : 1,2-Difluorotetrachloroethane (C2_2Cl4_4F2_2) is treated with zinc dust in isopropyl alcohol.

  • Conditions : 75–80°C for 1 hour, yielding 92% 1,2-dichloro-1,2-difluoroethylene, which is subsequently sulfonated.

  • Post-treatment : Sulfonation with SO3_3 at 100°C completes the synthesis.

Critical Considerations

  • Excess zinc ensures complete dechlorination.

  • Solvent choice (e.g., isopropyl alcohol) minimizes side reactions.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and safety. A patented continuous-flow process using microchannel reactors achieves high throughput.

Process Overview

  • Feedstock : 1,2-Dichlorotrifluorotoluene and oleum are fed into a reactor at 22.1 g/min and 70.5 g/min, respectively.

  • Residence Time : 1 minute at 80°C.

  • Product Isolation : Extraction with chloroform and crystallization yield 261.9 g of sultone (99.5% purity).

Advantages

  • Reduced hazardous waste due to closed-loop systems.

  • Scalable for multi-ton production.

Emerging Techniques

Recent advances include photocatalytic dehalogenation and enzymatic catalysis, though these remain experimental.

Photocatalytic Approach

  • Catalyst : TiO2_2 nanoparticles under UV light.

  • Efficiency : 78% yield at 25°C, but requires further optimization .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-1,2-difluoroethanesultone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various chlorinated and fluorinated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

1,2-Dichloro-1,2-difluoroethanesultone serves as a key intermediate in the synthesis of fluorinated compounds. Its utility in organic chemistry is highlighted by its role in producing refrigerants and aerosol propellants. The compound can be synthesized through reactions involving hydrogen fluoride and chlorinated hydrocarbons, which yield valuable fluorinated products like 1,2-difluoroethane and 1,1,2-trifluoroethane .

Table 1: Synthesis Routes for this compound

Synthesis Method Reagents Conditions Products
Reaction with Hydrogen Fluoride1,2-DichloroethaneGas phase catalysis1,2-Difluoroethane
Heating with ChlorineEthyleneHigh temperatureChlorinated intermediates
Catalyzed reaction with Fluorination Catalyst1,1,2-TrichloroethanePresence of HFTrifluorinated compounds

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as a reagent in the synthesis of various drugs. Its unique chemical properties allow it to act as an effective building block for creating complex molecular structures. The compound's ability to introduce fluorine into organic molecules enhances their biological activity and metabolic stability.

Case Study: Drug Development

A notable case study involves the synthesis of antiviral agents where this compound was employed to introduce fluorinated moieties into the target molecules. This modification improved the pharmacokinetic properties of the compounds, leading to more effective therapeutic agents .

Environmental Studies

The environmental impact of fluorinated compounds has garnered attention due to their persistence and potential effects on climate change. Research indicates that compounds like this compound can contribute to ozone depletion when released into the atmosphere. Therefore, studies are being conducted to assess their environmental fate and develop strategies for mitigation .

Table 2: Environmental Impact Assessment

Parameter Findings
Atmospheric LifetimeModerate (years)
Ozone Depletion Potential (ODP)Significant
Global Warming Potential (GWP)High

Mechanism of Action

1,2-Dichloro-1,2-difluoroethanesultone is compared with other similar compounds, such as 1,2-dichloroethanesulfonic acid and 1,2-difluoroethanesulfonic acid. While these compounds share similarities in their chemical structures, this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.

Comparison with Similar Compounds

Structural Isomers

1,2-Dichloro-1,2-difluoroethane belongs to the HCFC-132 family, which includes three structural isomers differing in halogen substitution patterns:

Compound Name CAS Number Molecular Formula Halogen Substitution Applications
1,2-Dichloro-1,2-difluoroethane 431-06-1 C₂H₂Cl₂F₂ Cl and F on C1 and C2 Laboratory chemicals
1,1-Dichloro-2,2-difluoroethane 471-43-2 C₂H₂Cl₂F₂ Cl on C1, F on C2 Industrial refrigerants
1,2-Dichloro-1,1-difluoroethane 1649-08-7 C₂H₂Cl₂F₂ Cl on C1 and C2, F on C1 CFC substitute research

Key Differences:

  • Polarity and Reactivity: The position of halogens affects dipole moments and reactivity. For example, 1,2-dichloro-1,1-difluoroethane (HCFC-132b) has a higher polarity due to asymmetric halogen distribution, influencing its solubility in organic solvents .

Higher Halogen-Substituted Ethanes

Compounds with additional halogens exhibit distinct physical and chemical behaviors:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point Key Properties
1,1,1,2-Tetrachloro-2,2-difluoroethane 76-12-0 C₂Cl₄F₂ 203.8 91.5°C Non-flammable, solid at RT
1,2-Dichloro-2-iodo-1,1,2-trifluoroethane - C₂Cl₂F₃I 273.37 Not reported High density, used in specialty syntheses

Comparison Highlights:

  • Thermal Stability: Heavily chlorinated derivatives like 1,1,1,2-tetrachloro-2,2-difluoroethane exhibit higher thermal stability, making them suitable for high-temperature industrial processes .
  • Reactivity: The presence of iodine in 1,2-dichloro-2-iodo-1,1,2-trifluoroethane increases its susceptibility to nucleophilic substitution reactions .

Environmental and Regulatory Considerations

  • Ozone Depletion Potential (ODP): HCFC-132 isomers have ODP values ranging from 0.02 to 0.06, significantly lower than CFC-11 (ODP = 1.0) but still subject to phase-out schedules .
  • Global Warming Potential (GWP): Estimated GWP for HCFC-132b is 480 (100-year horizon), comparable to other transitional refrigerants like HCFC-141b .

Biological Activity

1,2-Dichloro-1,2-difluoroethanesultone (DFES) is an organofluorine compound with significant industrial applications, particularly in the synthesis of fluorinated compounds. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

  • Chemical Formula : C₂H₂Cl₂F₂
  • Molecular Weight : 134.94 g/mol
  • CAS Registry Number : 431-06-1

Biological Activity Overview

Research on the biological activity of DFES has revealed several key areas of interest, including its toxicity, potential carcinogenicity, and effects on human health.

Toxicity and Carcinogenicity

  • DFES exhibits cytotoxic effects on various cell lines, indicating a potential risk for cellular damage upon exposure. Studies have shown that exposure to DFES can lead to apoptosis in human lung cells, suggesting its ability to induce cell death through oxidative stress mechanisms .
  • The compound has been classified under certain regulatory frameworks as a potential carcinogen due to its structural similarities to other known carcinogenic organofluorine compounds. Long-term exposure studies are necessary to fully elucidate its carcinogenic potential .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of DFES:

  • In vitro Studies :
    • A study published in Toxicology In Vitro investigated the cytotoxic effects of DFES on human bronchial epithelial cells. Results indicated a dose-dependent increase in cell death and oxidative stress markers at concentrations above 50 µM .
  • Animal Studies :
    • Research involving rodent models has shown that subchronic exposure to DFES resulted in significant liver and kidney damage, characterized by elevated enzyme levels indicative of hepatotoxicity .
  • Environmental Impact Studies :
    • A comprehensive environmental assessment indicated that DFES is persistent in aquatic systems and bioaccumulates in fish, raising concerns about its long-term ecological effects .

Data Table: Summary of Biological Effects

Study TypeOrganism/Cell TypeKey FindingsReference
In vitroHuman bronchial cellsDose-dependent cytotoxicity
In vivoRodentsLiver and kidney damage observed
Environmental impactAquatic ecosystemsPersistence and bioaccumulation

The biological activity of DFES is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress. This mechanism has been linked to various pathological conditions, including inflammation and cancer development.

Oxidative Stress Pathway

  • DFES induces oxidative stress by disrupting mitochondrial function, leading to increased ROS production. This process activates signaling pathways associated with apoptosis and inflammation .

Regulatory Considerations

Due to its potential health risks, DFES is subject to regulatory scrutiny. The Environmental Protection Agency (EPA) has recommended further studies to assess its long-term effects on human health and the environment.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 1,2-Dichloro-1,2-difluoroethane?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for structural analysis. Use solutions in CCl₄ (10% for 3800–1340 cm⁻¹) and CS₂ (10% for 1340–450 cm⁻¹) to avoid spectral contamination, with instrument parameters blazed at 3.5, 12.0, and 20.0 µm. Compare results to NIST reference data for phase changes and enthalpy of fusion .

Q. How can researchers resolve nomenclature discrepancies for this compound?

  • Methodological Answer : Cross-reference CAS Registry numbers (e.g., 1649-08-7 for HCFC-132b) and IUPAC names (1,2-Dichloro-1,1-difluoroethane) with authoritative databases like ChemIDplus and EPA DSSTox. Discrepancies in stereochemical descriptors (e.g., "sultone" vs. ethane derivatives) require analytical validation via mass spectrometry and NMR .

Q. What are the key physical properties critical for experimental handling?

  • Methodological Answer : Prioritize boiling point (46–47°C), solubility (nearly insoluble in water), and stability (room-temperature storage). Use safety data sheets (SDS) to confirm flammability and reactivity thresholds, noting limited GHS hazard classifications .

Advanced Research Questions

Q. How should researchers design toxicological studies to address conflicting data on systemic effects?

  • Methodological Answer : Adopt the ATSDR’s two-step literature screening process:

Title/Abstract Screening : Apply inclusion criteria (e.g., species: human/lab mammals; routes: inhalation/oral) to filter studies.

Full-Text Review : Evaluate systemic outcomes (e.g., respiratory, hepatic) using cohort studies and controlled exposure models .

  • For in vivo models, intraperitoneal injection in rodents (e.g., 10 mmol/kg in corn oil) can assess metabolic pathways and acute toxicity .

Q. What experimental strategies are recommended for analyzing environmental degradation byproducts?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect intermediates like 1,2-dichloroethylene derivatives. Compare degradation kinetics under UV exposure to similar HCFCs (e.g., R-132a/b) using OECD guidelines for hydrolytic stability .

Q. How can mechanistic studies elucidate the compound’s ozone-depletion potential (ODP)?

  • Methodological Answer : Conduct stratospheric simulation experiments with Fourier-transform infrared (FTIR) spectroscopy to measure chlorine radical release. Cross-validate with computational models (e.g., density functional theory) to compare ODP with legacy CFCs .

Q. What methodologies resolve contradictions in endocrine disruption assays?

  • Methodological Answer : Employ tiered in vitro/in vivo approaches:

  • Tier 1 : Receptor-binding assays (e.g., estrogen/androgen receptors) with dose-response validation.
  • Tier 2 : Zebrafish embryo toxicity tests (ZFET) to assess developmental endpoints.
  • Control for solvent interference (e.g., corn oil vs. DMSO) and validate with positive controls .

Data Analysis and Interpretation

Q. How should researchers standardize data reporting for regulatory submissions?

  • Methodological Answer : Align with EU SCOEL and ATSDR frameworks:

  • Exposure Metrics : Calculate time-weighted averages (TWA) for occupational settings.
  • Health Endpoints : Use benchmark dose modeling (BMD) for non-cancer risks.
  • Reference ECHA and IRK guidelines for indoor air quality thresholds .

Q. What statistical approaches address variability in eco-toxicological datasets?

  • Methodological Answer : Apply mixed-effects models to account for batch variability in aquatic toxicity tests (e.g., Daphnia magna LC50). Use principal component analysis (PCA) to disentangle confounding factors like pH and temperature .

Tables for Key Data

Property Value Reference
Molecular Weight134.94 g/mol
Boiling Point46–47°C
Solubility in WaterInsoluble
IR Spectral ContaminationCCl₄ (1550 cm⁻¹), CS₂ (855 cm⁻¹)
Toxicological Model Protocol Reference
Rodent Intraperitoneal10 mmol/kg in corn oil
Zebrafish Embryo AssayOECD TG 236

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